molecular formula C14H18BrN3OS B10974457 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide

4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide

Cat. No.: B10974457
M. Wt: 356.28 g/mol
InChI Key: ACSXANSKCRGCJC-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reaction: The brominated thiophene and the pyrazole moiety are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF), and room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    5-bromo-2-thiophenecarboxamide: A thiophene derivative with a bromine atom and carboxamide group.

    N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide: A related compound with an acetamide group instead of a thiophene ring.

Uniqueness

4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring, a pyrazole moiety, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H18BrN3OS

Molecular Weight

356.28 g/mol

IUPAC Name

4-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide

InChI

InChI=1S/C14H18BrN3OS/c1-4-5-12-11(15)6-13(20-12)14(19)17(2)8-10-7-16-18(3)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

ACSXANSKCRGCJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N(C)CC2=CN(N=C2)C)Br

Origin of Product

United States

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